molecular formula C13H16N4O3S B305458 3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305458
M. Wt: 308.36 g/mol
InChI Key: WTLBFFLSPBWZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it has been proposed that the compound may exert its biological effects by inhibiting specific enzymes or by interacting with cellular signaling pathways.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of specific enzymes. In addition, it has been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising candidate for further research in various fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to optimize its synthesis method to improve its yield and purity. In addition, it could be tested for its potential use in drug discovery and development, as well as in the development of new antimicrobial and antifungal agents.
Conclusion:
3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in specific applications.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-5-mercapto-1,2,4-triazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and benzoyl chloride to obtain the final product.

Scientific Research Applications

3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antimicrobial, and antifungal activities. In addition, it has been tested as a potential inhibitor of various enzymes, including cholinesterase, tyrosinase, and xanthine oxidase.

properties

IUPAC Name

3,4-dimethoxy-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17-11(15-16-13(17)21)7-14-12(18)8-4-5-9(19-2)10(6-8)20-3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLBFFLSPBWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

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